molecular formula C22H29ClN4O6 B12320657 3-[[1-[2-[(4-Amino-3-chlorobenzoyl)amino]-3,3-dimethylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoic acid

3-[[1-[2-[(4-Amino-3-chlorobenzoyl)amino]-3,3-dimethylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoic acid

Cat. No.: B12320657
M. Wt: 480.9 g/mol
InChI Key: SOZONDBMOYWSRW-UHFFFAOYSA-N
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Description

VRT-043198 is a potent, selective, and blood-brain barrier permeable inhibitor of caspase-1 and caspase-4. It is the active metabolite of VX-765 (Belnacasan), which is an orally available pro-drug. Caspase-1 and caspase-4 are crucial in regulating inflammation and cell death, making VRT-043198 a significant compound in the study of inflammatory diseases and neurodegenerative disorders .

Preparation Methods

VRT-043198 is synthesized from its pro-drug VX-765. VX-765 is converted to VRT-043198 under the action of plasma and liver esterases. The synthetic route involves the preparation of VX-765, which is then metabolized to VRT-043198. The reaction conditions for the synthesis of VX-765 include the use of specific reagents and solvents, followed by purification steps to obtain the final product .

Chemical Reactions Analysis

VRT-043198 undergoes several types of chemical reactions, primarily involving its inhibitory action on caspase-1 and caspase-4. The compound inhibits the release of interleukin-1 beta and interleukin-18, but has limited effects on other cytokines such as tumor necrosis factor-alpha and interleukin-1 alpha. The major products formed from these reactions are the inhibited forms of caspase-1 and caspase-4, which prevent the activation of inflammatory pathways .

Scientific Research Applications

VRT-043198 has a wide range of scientific research applications:

Mechanism of Action

VRT-043198 exerts its effects by covalently modifying the catalytic cysteine residue in the active site of caspase-1 and caspase-4. This inhibition prevents the cleavage and activation of pro-inflammatory cytokines such as interleukin-1 beta and interleukin-18. The compound also blocks pyroptosis, a form of programmed cell death associated with inflammation .

Comparison with Similar Compounds

VRT-043198 is unique due to its high selectivity and ability to permeate the blood-brain barrier. Similar compounds include:

VRT-043198 stands out due to its potent inhibition of caspase-1 and caspase-4, making it a valuable compound in the study and treatment of inflammatory and neurodegenerative diseases.

Properties

IUPAC Name

3-[[1-[2-[(4-amino-3-chlorobenzoyl)amino]-3,3-dimethylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29ClN4O6/c1-22(2,3)18(26-19(31)12-6-7-15(24)14(23)9-12)21(33)27-8-4-5-16(27)20(32)25-13(11-28)10-17(29)30/h6-7,9,11,13,16,18H,4-5,8,10,24H2,1-3H3,(H,25,32)(H,26,31)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOZONDBMOYWSRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)N1CCCC1C(=O)NC(CC(=O)O)C=O)NC(=O)C2=CC(=C(C=C2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29ClN4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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